7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine
Description
7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine is a substituted dihydrobenzofuran derivative with a chlorine atom at position 7, a methyl group at position 5, and an amine group at position 3. Its molecular formula is C₉H₁₀ClNO, and its molecular weight is approximately 185.64 g/mol (inferred from structural analogs in –15).
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
7-chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10ClNO/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3,8H,4,11H2,1H3 |
InChI Key |
OTWHURZHURFENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of 7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with a unique dihydrobenzofuran structure, characterized by its chloro and methyl substitutions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its interactions with specific receptors and enzymes. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
The molecular formula of 7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine is C_{10}H_{10}ClN, with a molecular weight of approximately 211.69 g/mol. The presence of the chlorine atom and the amine group enhances its reactivity and biological interactions, making it a valuable compound for pharmacological research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These results suggest that this compound possesses significant antibacterial and antifungal activities, comparable to established antibiotics .
Neuropharmacological Effects
7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine has been investigated for its neuropharmacological properties, particularly as a modulator of neurotransmitter systems. Its interaction with dopamine receptors has been a focal point of research:
- Dopamine Receptor Agonism : The compound shows selective agonist activity at the D3 dopamine receptor, which is implicated in neuropsychiatric disorders. This selectivity may provide avenues for developing treatments for conditions such as schizophrenia and Parkinson's disease .
The exact mechanism by which 7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine exerts its biological effects involves binding to specific molecular targets, influencing various signaling pathways related to pain modulation and inflammation. Its ability to promote β-arrestin translocation and G protein activation at the D3 receptor indicates a complex interaction that warrants further investigation .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against multi-drug resistant strains showed that 7-Chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine significantly inhibited bacterial growth compared to control groups.
- Neuroprotective Effects : In vitro studies on dopaminergic neurons indicated that this compound could protect against neurodegeneration, suggesting potential applications in neuroprotection .
Q & A
Q. What are the recommended methods for synthesizing 7-chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of substituted benzofuran precursors followed by amination. Key steps include halogenation at the 7-position and methyl substitution at the 5-position. Optimization may involve adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C for cyclization), and solvent polarity (e.g., DMF or THF). Impurities like regioisomers can arise during halogenation, requiring chromatography or recrystallization for purification. Structural analogs in the literature (e.g., 5-chloro-2,7-dimethylbenzofuran derivatives) suggest sulfonyl or aryl groups at the 3-position can influence reaction efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- HPLC/MS : To assess purity (>95%) and detect byproducts.
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methyl at C5, chloro at C7). Aromatic protons in the benzofuran ring typically appear as doublets (δ 6.8–7.5 ppm).
- X-ray crystallography : Resolve stereochemistry and confirm dihydrofuran ring conformation, as seen in structurally related benzofuran derivatives .
- Elemental analysis : Validate empirical formula (C₁₀H₁₁ClNO).
Q. What safety protocols are critical when handling 7-chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential amine volatility.
- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.
- Waste disposal : Neutralize with dilute HCl before incineration, following institutional guidelines for halogenated amines .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Docking studies : Screen against targets like serotonin receptors (5-HT) or enzymes (e.g., monoamine oxidases) using software like AutoDock Vina. Benzofuran derivatives often exhibit affinity for CNS targets due to their planar aromatic structure .
- QSAR models : Correlate substituent effects (e.g., chloro for lipophilicity, methyl for steric hindrance) with bioactivity. Data from analogs with antifungal or antitumor activity can inform predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. SH-SY5Y), compound concentration (µM to mM range), and solvent (DMSO concentration ≤0.1%).
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results.
- Impurity profiling : HPLC-MS can identify contaminants (e.g., unreacted precursors) that may skew activity .
Q. How can derivatization enhance analytical detection or functionalization of this amine?
- Derivatization with CNBF (2-chloro-1,3-dinitro-5-trifluoromethylbenzene) : Improves UV/Vis or fluorescence detection in HPLC by introducing chromophores.
- Boc protection : Facilitates selective functionalization of the amine group during multi-step synthesis.
- Boronate ester formation : For Suzuki-Miyaura cross-coupling, as seen in related indazol-3-amine derivatives .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Low solubility : Use mixed solvents (e.g., ethanol/water) or slow evaporation.
- Polymorphism : Screen multiple conditions (temperature, antisolvents). The crystal structure of 5-chloro-2,7-dimethyl-3-sulfonylbenzofuran reveals intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice, suggesting similar strategies for the target compound .
Q. How does stereochemistry at the 3-amine position influence biological activity?
- Enantiomeric separation : Use chiral HPLC or enzymatic resolution. The (R)-configuration in analogs like (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride showed enhanced receptor binding compared to (S)-isomers .
- Pharmacophore mapping : Compare diastereomers’ interactions with target binding pockets using molecular dynamics simulations .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating neuroactive potential?
- Radioligand binding assays : Test affinity for dopamine D₂ or serotonin 5-HT₂A receptors.
- Calcium flux assays : Monitor GPCR activation in transfected cells.
- CYP450 inhibition screening : Assess metabolic interference using human hepatocytes .
Q. How can NMR spectroscopy distinguish between tautomeric forms or rotamers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
